2,5-Pyrrolidinedione, 1-(6-methyl-2-benzothiazolyl)-
Description
2,5-Pyrrolidinedione, 1-(6-methyl-2-benzothiazolyl)- is a heterocyclic compound featuring a pyrrolidinedione core fused with a benzothiazole moiety substituted at position 6 with a methyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The benzothiazole ring enhances aromatic interactions and metabolic stability, while the pyrrolidinedione moiety contributes to hydrogen bonding and polarity, influencing solubility and biological activity.
Properties
CAS No. |
113408-21-2 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c1-7-2-3-8-9(6-7)17-12(13-8)14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
InChI Key |
FALQMEHXDIYIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione typically involves the reaction of 6-methylbenzo[d]thiazole with pyrrolidine-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are preferred for their ability to dissolve both reactants and products efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and yield. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,5-Pyrrolidinedione, 1-(6-methyl-2-benzothiazolyl)- with structurally or functionally related compounds:
Table 1: Comparison of Key Compounds
Key Findings :
Structural vs. Functional Differences: U-73122 vs. This highlights the critical role of the pyrrole-dione core in PLC interaction . Substituent Effects: The benzothiazole moiety in the target compound may enhance receptor binding compared to simpler pyrrolidinediones (e.g., U-73343) due to aromatic stacking interactions.
Biological Activity :
- Antimicrobial Activity : 2,5-Pyrrolidinedione derivatives like 1-(benzoyloxy) exhibit broad-spectrum antimicrobial effects, suggesting that the target compound’s benzothiazole substitution could similarly enhance such activity .
- Enzyme Inhibition : The absence of PLC inhibition in U-73343 contrasts with U-73122, emphasizing the necessity of the pyrrole-dione structure for enzyme interaction. The target compound’s benzothiazole group may modulate selectivity for other enzymes or receptors .
Stabilizers: Acylated pyrrolidinediones (e.g., CAS No. 106917–31–1) are used as light stabilizers, suggesting that alkyl/aryl substitutions on pyrrolidinedione cores enhance photostability in industrial formulations .
Biological Activity
2,5-Pyrrolidinedione, 1-(6-methyl-2-benzothiazolyl)- is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 218.27 g/mol
- CAS Number : 113408-21-2
The structure includes a pyrrolidine ring fused with a benzothiazole moiety, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidinediones exhibit notable antimicrobial activity. A study highlighted the synthesis of various pyrrolidinedione-based MurA inhibitors, revealing that compounds with a benzothiazole substituent demonstrated significant inhibition of MurA, an essential enzyme in bacterial cell wall synthesis. The most effective compound in this series had an IC50 value of 5 μM, comparable to the established inhibitor fosfomycin .
Table 1: Inhibition Potency of Pyrrolidinedione Derivatives
| Compound | R1 | Inhibition (%) at 20 μM | IC50 (μM) ± SD |
|---|---|---|---|
| 1 | Cl | 34 ± 6% | - |
| 7 | Ph | 78 ± 6% | 5.1 ± 0.4 |
| Fosfomycin | - | 78 ± 3% | 5.3 ± 1.7 |
This table summarizes the inhibition percentages and IC50 values for various compounds tested against MurA.
Structure-Activity Relationships (SAR)
The study also explored structure-activity relationships (SAR) among different derivatives. The presence of specific substituents on the benzothiazole ring significantly influenced the activity. For instance, methyl and chloro groups at the 4- or 6-position enhanced inhibitory effects, while bulkier groups like bromo or methoxy were less favorable .
Case Study: Antibacterial Efficacy
In a comparative study involving various antibacterial agents, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrolidine ring could enhance antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 2: Antibacterial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | 8 μg/mL |
| Compound B | 16 μg/mL |
| Compound C | >32 μg/mL |
This table presents MIC values for selected compounds against MRSA.
The primary mechanism through which pyrrolidinediones exert their biological activity appears to be through the inhibition of bacterial enzymes involved in cell wall synthesis, particularly MurA. By binding to this target enzyme, these compounds disrupt normal bacterial growth and replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
